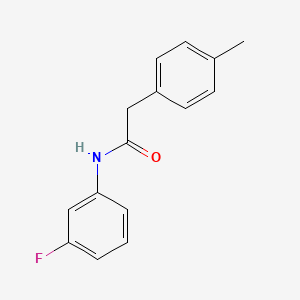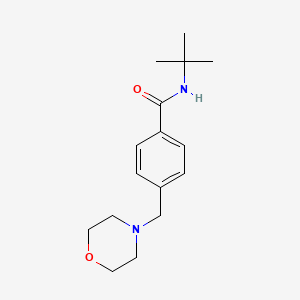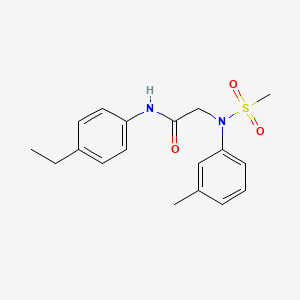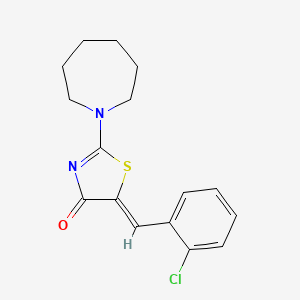![molecular formula C15H12FN3O2S B5866570 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide, commonly known as "FAPI", is a novel small molecule that has shown great potential in the field of cancer imaging and therapy. FAPI is a type of radiotracer that can be used for positron emission tomography (PET) imaging, which is a non-invasive imaging technique that uses radioactive tracers to visualize the metabolic activity of cells in the body. FAPI has been shown to have high specificity and sensitivity for detecting various types of cancer, making it a promising tool for cancer diagnosis, staging, and treatment.
作用機序
The mechanism of action of FAPI is based on its ability to bind to fibroblast activation protein (FAP), which is a cell surface protein that is overexpressed in the tumor microenvironment of various types of cancer. FAP is involved in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy. FAPI binds to FAP with high affinity and specificity, allowing for the visualization and targeting of FAP-expressing cancer cells.
Biochemical and Physiological Effects:
FAPI has been shown to have minimal toxic effects on normal tissues and organs, making it a safe and well-tolerated radiotracer for clinical use. FAPI is rapidly cleared from the body through the kidneys, which reduces the radiation exposure to the patient. FAPI has also been shown to have high stability and specificity in vivo, which allows for accurate imaging and targeting of cancer cells.
実験室実験の利点と制限
One of the main advantages of FAPI is its high specificity and sensitivity for detecting various types of cancer, which makes it a valuable tool for cancer diagnosis and therapy. FAPI is also relatively easy to synthesize and can be easily modified for different applications. However, FAPI has some limitations, such as its short half-life, which limits its use for long-term imaging and therapy. FAPI also requires specialized equipment and expertise for its production and use, which may limit its availability and accessibility.
将来の方向性
There are several potential future directions for the use of FAPI in cancer imaging and therapy. One direction is the development of FAPI-based theranostics, which are radiotracers that can be used for both imaging and therapy of cancer. Another direction is the optimization of FAPI for specific cancer types and subtypes, which may improve its diagnostic and therapeutic efficacy. Additionally, the use of FAPI in combination with other cancer therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic potential and improve patient outcomes.
Conclusion:
In conclusion, N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide, or FAPI, is a promising radiotracer for cancer imaging and therapy. FAPI has high specificity and sensitivity for detecting various types of cancer and has minimal toxic effects on normal tissues and organs. FAPI has several advantages and limitations for lab experiments, and there are several potential future directions for its use in cancer imaging and therapy. Further research and development of FAPI may lead to improved cancer diagnosis and therapy, and ultimately, better patient outcomes.
合成法
The synthesis of FAPI involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with thiourea to form 2-fluorobenzoylthiourea. This compound is then reacted with 4-aminobenzamide to form the final product, FAPI. The synthesis of FAPI is a relatively simple and straightforward process, which can be easily scaled up for large-scale production.
科学的研究の応用
FAPI has been extensively studied in preclinical and clinical settings for its potential applications in cancer imaging and therapy. Several studies have shown that FAPI has high specificity and sensitivity for detecting various types of cancer, including pancreatic cancer, lung cancer, breast cancer, and prostate cancer. FAPI has also been shown to be useful for monitoring the response to cancer therapy and for detecting cancer recurrence.
特性
IUPAC Name |
2-[(2-fluorobenzoyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-11-7-3-1-5-9(11)14(21)19-15(22)18-12-8-4-2-6-10(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOARQNXWXRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)

![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)


![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)




